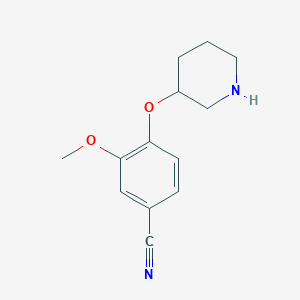
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, also known as 3-EFPH, is a heterocyclic compound that belongs to the pyrazolone family. It is a versatile compound with a variety of potential applications, such as in scientific research, drug discovery, and drug synthesis. 3-EFPH is a relatively new compound and is not yet widely used in the scientific community. Its unique structure gives it a wide range of advantageous properties that make it a promising candidate for further research and development.
科学的研究の応用
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in scientific research. It has been used as a model compound in the study of enzyme-catalyzed reactions, such as the study of the kinetics and mechanism of the enzymes involved in the synthesis of the compound. It has also been used to study the effects of various environmental factors on the reactivity of the compound. Additionally, this compound has been used as an inhibitor of certain enzymes in the study of their activity and regulation.
作用機序
The mechanism of action of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the synthesis of the compound. It is also believed that the compound may interact with other molecules in the body, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. It has also been suggested that the compound may have potential applications in the treatment of neurological disorders and pain.
実験室実験の利点と制限
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, the compound is relatively non-toxic and can be used in a variety of experiments. The main limitation of the compound is that it is not yet widely used, so it is difficult to find reliable sources of the compound.
将来の方向性
The potential applications of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are still being explored. Future research should focus on the development of new methods for the synthesis of the compound, as well as on the study of its biochemical and physiological effects. Additionally, further research should be conducted to better understand the mechanism of action of the compound and to identify potential therapeutic applications. Finally, further research should be conducted to explore the potential of this compound as an inhibitor of certain enzymes and as a modulator of protein activity.
合成法
3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized using a variety of methods. The most commonly used method is the Knoevenagel condensation reaction. This method involves the reaction of an aldehyde, a ketone, and an amine in the presence of a base. The resulting product is an aldol condensation product, which can then be converted into this compound. Other methods for the synthesis of this compound include the Biginelli reaction, the Ugi reaction, and the Passerini reaction.
特性
IUPAC Name |
5-ethyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLHEDSDQHVQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


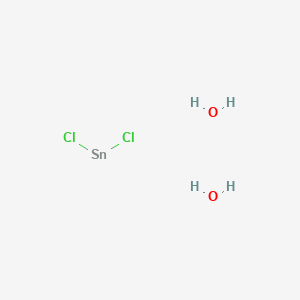
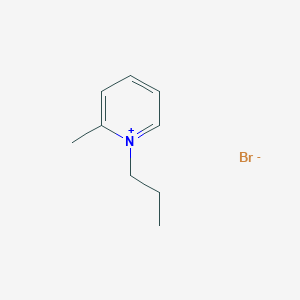

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)


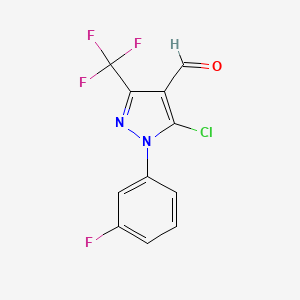
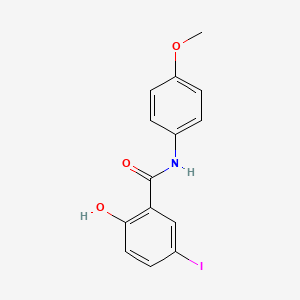
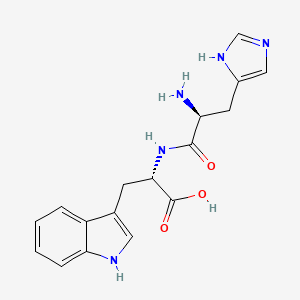
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
